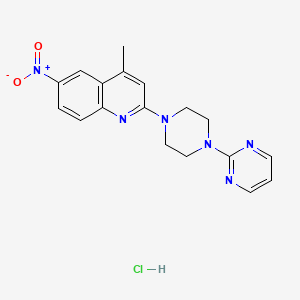
4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Recent research has indicated that quinolines, including derivatives like 4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride, are active compounds with a wide spectrum of biodynamic activities. They are used as potent therapeutic agents. The study by Faldu et al. (2014) synthesized similar compounds and evaluated their antimicrobial efficacy against various bacteria and fungi, comparing their effectiveness with standard drugs like Ampicillin and Ciprofloxacin (Faldu et al., 2014).
Antiparasitic and Antimalarial Applications
Quinoline derivatives have been investigated for their antiparasitic and antimalarial properties. Saadeh et al. (2009) synthesized novel compounds derived from antiparasitic precursors and tested them for antiamoebic and antigiardial activities. Their research found that some compounds showed potent activities against parasites like Entamoeba histolytica and Giardia intestinalis, with IC50 values significantly lower than standard drugs (Saadeh, Mosleh, & Mubarak, 2009).
Cytotoxic Activity
Research has also been conducted on the cytotoxic activities of quinoline derivatives. Vilchis-Reyes et al. (2010) synthesized a series of quinoline-substituted aminopyrimidines and evaluated their cytotoxic activity. Their findings indicated that certain compounds in this series displayed significant cytotoxic activity, suggesting potential use in cancer treatment (Vilchis-Reyes et al., 2010).
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Dave and Rahatgaonkar (2016) synthesized new compounds derived from a quinoline scaffold and evaluated their growth inhibitory activity against various bacterial and fungal strains. Their study contributed to the understanding of the antimicrobial potential of quinoline derivatives (Dave & Rahatgaonkar, 2016).
properties
IUPAC Name |
4-methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2.ClH/c1-13-11-17(21-16-4-3-14(24(25)26)12-15(13)16)22-7-9-23(10-8-22)18-19-5-2-6-20-18;/h2-6,11-12H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTUWKVXRYYWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-nitro-2-(4-pyrimidin-2-ylpiperazin-1-yl)quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



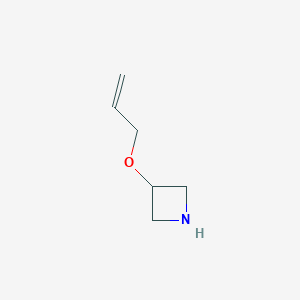
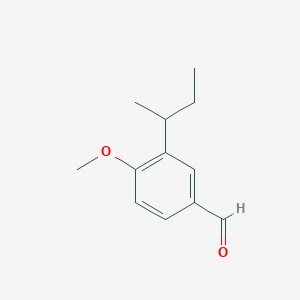
![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)
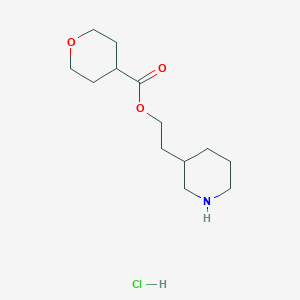
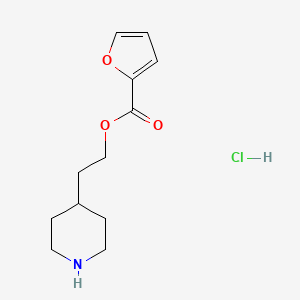
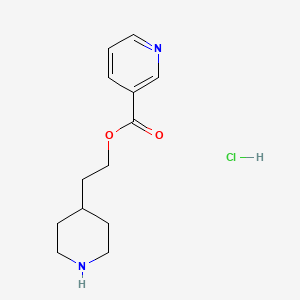
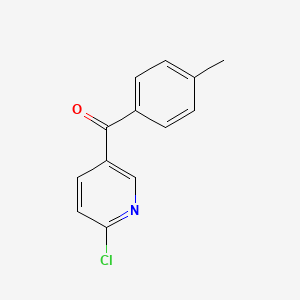
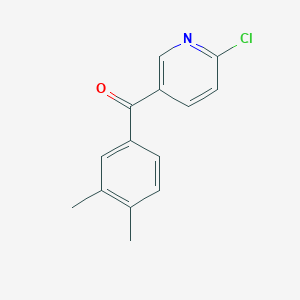
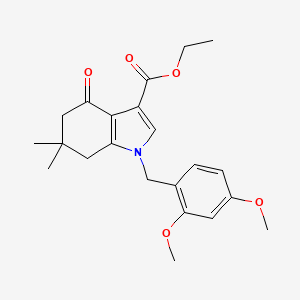
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
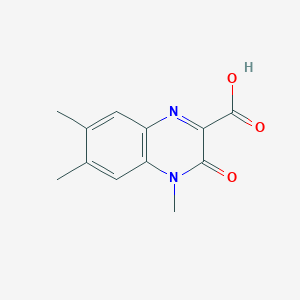
![tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B1392449.png)
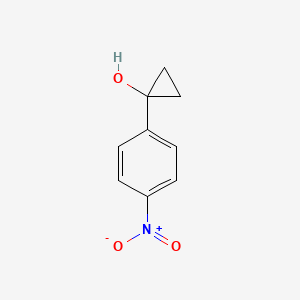
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)